molecular formula C6H6OS B1332115 2-Methylthiophene-3-carbaldehyde CAS No. 84815-20-3

2-Methylthiophene-3-carbaldehyde

Cat. No.: B1332115
CAS No.: 84815-20-3
M. Wt: 126.18 g/mol
InChI Key: NSYHYZOBGJOIMD-UHFFFAOYSA-N
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Description

2-Methylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its aldehyde functional group attached to the third carbon of the thiophene ring and a methyl group attached to the second carbon. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-methylthiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position of the thiophene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products:

    Oxidation: 2-Methylthiophene-3-carboxylic acid.

    Reduction: 2-Methylthiophene-3-methanol.

    Substitution: 2-Bromo-3-methylthiophene.

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • Thiophene-3-carbaldehyde
  • 3-Methylthiophene-2-carbaldehyde
  • 5-Methylthiophene-2-carbaldehyde

Comparison: 2-Methylthiophene-3-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the thiophene ring. This unique structure influences its reactivity and the types of reactions it can undergo compared to other thiophene derivatives. For instance, the presence of the methyl group at the second position can affect the electron density of the ring, making it more or less reactive in certain substitution reactions .

Properties

IUPAC Name

2-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-6(4-7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYHYZOBGJOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336160
Record name 2-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84815-20-3
Record name 2-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylthiophene-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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